3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine
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Overview
Description
3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring substituted with a chlorine atom, a pyridine ring, and a methylphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
A similar compound, a potent dual orexin receptor antagonist, has been tested in phase iii clinical trials for the treatment of primary insomnia .
Mode of Action
Based on the structural similarity to the aforementioned orexin receptor antagonist, it can be hypothesized that this compound might interact with its targets in a similar manner .
Result of Action
Based on the structural similarity to the aforementioned orexin receptor antagonist, it can be hypothesized that this compound might have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under dehydrating conditions.
Chlorination: The benzoxazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Pyridine: The chlorinated benzoxazole is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced derivatives with hydrogenated benzoxazole or pyridine rings.
Substitution: Substituted benzoxazole derivatives with various nucleophiles.
Scientific Research Applications
3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.
Material Science: The compound’s properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-1,3-benzoxazol-2-yl)phenylamine
- 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
- (7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl methanone
Uniqueness
3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine is unique due to its combination of a benzoxazole ring, a pyridine ring, and a methylphenyl group. This structure imparts specific electronic and steric properties that differentiate it from other similar compounds. Its unique reactivity and potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-13-4-6-14(7-5-13)12-23-19-16(3-2-10-22-19)20-24-17-11-15(21)8-9-18(17)25-20/h2-11H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSHEINBZPHZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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